molecular formula C13H14O3 B3058098 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one CAS No. 87769-42-4

2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one

Cat. No.: B3058098
CAS No.: 87769-42-4
M. Wt: 218.25 g/mol
InChI Key: YXFOYPAZJOIURV-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones. It is characterized by a dioxinone ring substituted with three methyl groups and a phenyl group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Formation of reduced dioxinone derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Lacks the phenyl group, making it less versatile in certain reactions.

    Diketene: A precursor to 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one, but more reactive and less stable.

    Acetylketene: Another related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both the dioxinone ring and the phenyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)12(14)16-13(2,3)15-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFOYPAZJOIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(O1)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523030
Record name 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-42-4
Record name 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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